2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide
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Overview
Description
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with appropriate reagents to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at reactive sites .
Scientific Research Applications
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 2-Chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
- 3-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide is unique due to the presence of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazole derivatives and may contribute to its specific applications and effects .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-8-7-18-11(14-8)12(3-5-17-6-4-12)15-10(16)9(2)13/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAYOXSJVHQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCOCC2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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